Methyl 4-methyl-3-[(morpholin-4-ylcarbonothioyl)amino]thiophene-2-carboxylate
Overview
Description
“Methyl 4-methyl-3-[(morpholin-4-ylcarbonothioyl)amino]thiophene-2-carboxylate” is an organic molecule with the molecular formula C12H16N2O3S2 . It has a molecular weight of 300.4 g/mol.
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a morpholine ring, and a carboxylate group . The exact structure can be found in the referenced databases .Physical And Chemical Properties Analysis
This compound has physical and chemical properties typical of organic molecules. It has a specific molecular weight and a defined molecular formula. More specific properties like melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Synthesis and Application in Peptidomimetic Chemistry
Methyl 4-methyl-3-[(morpholin-4-ylcarbonothioyl)amino]thiophene-2-carboxylate has been used in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid. This compound is significant in peptidomimetic chemistry, particularly in solid-phase peptide synthesis, due to its compatibility and practical synthesis route from dimethoxyacetaldehyde and serine methyl ester (Sladojevich, Trabocchi, & Guarna, 2007).
Intermediate in Tumor Necrosis Factor Alpha Inhibition
The compound is also an important intermediate in the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which have shown activity in inhibiting tumor necrosis factor alpha and nitric oxide (Lei, Wang, Xiong, & Lan, 2017).
Application in Fluorescent Dipoles
Additionally, it's used in the preparation of mesomeric betaines, like 4- and 5-((1-Methylquinolinium-3-yl)ethynyl)thiophene-2-carboxylates, which are cross-conjugated systems with potential applications in fluorescence spectroscopy (Smeyanov, Adams, Hübner, & Schmidt, 2017).
Use in Synthesizing Methyl 3-Aryl-6-Amino-4-Aryl-5-Cyano-4H-Pyran-2-Carboxylates
This compound is also involved in the synthesis of a series of methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates, highlighting its role in the development of compounds with potential antimicrobial and immunotropic activities (Mar'yasov, Davydova, Sheverdov, Nasakin, & Gein, 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-methyl-3-(morpholine-4-carbothioylamino)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-8-7-19-10(11(15)16-2)9(8)13-12(18)14-3-5-17-6-4-14/h7H,3-6H2,1-2H3,(H,13,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKWZMICXSWLNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=S)N2CCOCC2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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